3-Ethylpentane
Overview
Description
3-Ethylpentane (C7H16) is a branched saturated hydrocarbon. It is an alkane and one of the many structural isomers of heptane, consisting of a five-carbon chain with a two-carbon branch at the middle carbon . An example of an alcohol derived from this compound is the tertiary alcohol 3-ethylpentan-3-ol .
Molecular Structure Analysis
The molecular formula of this compound is C7H16 . It consists of a five-carbon chain with a two-carbon branch at the middle carbon .Chemical Reactions Analysis
The cool-flame oxidation of this compound involves alkylperoxy radical isomerization, which plays a crucial role in the primary chain-propagation cycle . This process leads to a wide variety of products and involves ethyl group migration .Physical and Chemical Properties Analysis
This compound is a colorless and odorless liquid . It has a molecular weight of 100.2019 . The boiling point ranges from 93.3 to 93.7 °C , and the melting point ranges from -119.0 to -118.5 °C . The density is 693.77 mg mL−1 .Scientific Research Applications
Oxidation Studies
- 3-Ethylpentane undergoes oxidation under specific conditions, producing 3-acetylpentane as a major product. This reaction has implications in understanding radical chain autoxidation in the presence of a weak tertiary C-H bond (Barton et al., 1990).
Vibrational and Conformational Analysis
- Vibrational assignments for this compound have been established through Raman spectroscopy, providing insights into the stability of its various conformers. This research aids in understanding molecular mechanics and the relative energy of these conformers (Huang Li, 2003).
Chemical Communication in Ant Species
- This compound is a component of the sex pheromone in certain ant species, playing a critical role in mating behavior. This discovery contributes to the broader understanding of chemical communication in insects (Castracani et al., 2008).
Cool-Flame Oxidation
- Detailed studies of this compound's combustion, especially in the cool-flame region, have identified the formation of various products and the role of alkylperoxy radical isomerization. This research is significant in understanding combustion processes and pollution control (Barat et al., 1971).
Isomerization on Copper Catalysts
- This compound undergoes 1,2-bond shift isomerization on copper catalysts. This finding is pivotal in the field of catalysis and chemical reactions involving hydrocarbons (Bartók & Molnár, 1980).
Combustion Studies
- The combustion of this compound has been extensively studied, revealing insights into chain-propagating cycles and the impact on vehicle exhaust pollution (Barat et al., 1971).
Synthesis and Chemical Reactions
- This compound is involved in various chemical syntheses and reactions, including the preparation of t-alkyl bromides and iodides, contributing to the field of organic synthesis and chemical engineering (Masada & Murotani, 1980).
Fischer-Tropsch Synthesis
- This compound has been identified in hydrogenated Fischer-Tropsch synthesis products, providing valuable data for understanding chain-growth mechanisms in this process (Blaustein et al., 1961).
Solvolysis Reactions
- The solvolysis of compounds like this compound in various solvents contributes to the broader understanding of solute-solvent interaction mechanisms, important in physical organic chemistry (Albuquerque et al., 2001).
Hydrocarbon Separation
- This compound's separation from petroleum highlights its importance in the petrochemical industry, particularly in refining and processing (Glasgow et al., 1950).
Safety and Hazards
3-Ethylpentane is classified as a flammable liquid (Category 2), and it may cause skin irritation (Category 2). It may be fatal if swallowed and enters airways (Category 1). It may cause drowsiness or dizziness (Category 3). It is very toxic to aquatic life with long-lasting effects (Category Acute 1 and Category Chronic 1) .
Properties
IUPAC Name |
3-ethylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORMDLNPRGXHHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073211 | |
Record name | 3-Ethylpentane | |
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Molecular Weight |
100.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [TCI America MSDS] | |
Record name | 3-Ethylpentane | |
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Vapor Pressure |
57.9 [mmHg] | |
Record name | 3-Ethylpentane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
617-78-7 | |
Record name | 3-Ethylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=617-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Ethylpentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617787 | |
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Record name | 3-ETHYLPENTANE | |
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Record name | 3-Ethylpentane | |
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Record name | 3-ethylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.573 | |
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Record name | 3-ETHYLPENTANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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